molecular formula C33H22Cl2N2O9 B340087 2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

Cat. No.: B340087
M. Wt: 661.4 g/mol
InChI Key: PUHXNRLSMDFLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties It is characterized by the presence of two isoindoline-1,3-dione groups connected via a carbonyl bridge, with each isoindoline moiety substituted with a 4-chloro-2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindoline-1,3-dione structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chloro groups in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl-substituted isoindoline derivatives.

    Substitution: Methoxy-substituted phenyl isoindoline derivatives.

Scientific Research Applications

5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. The compound’s isoindoline-1,3-dione moieties can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy substituents on the phenyl rings may enhance the compound’s binding affinity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-carbonylbis[2-(4-amino-3-bromo-5-chlorophenyl)-1H-isoindole-1,3(2H)-dione]
  • 5,5’-carbonylbis[2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione]
  • 5,5’-carbonylbis[2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]

Uniqueness

The uniqueness of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and methoxy groups on the phenyl rings enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C33H22Cl2N2O9

Molecular Weight

661.4 g/mol

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C33H22Cl2N2O9/c1-43-25-13-23(27(45-3)11-21(25)34)36-30(39)17-7-5-15(9-19(17)32(36)41)29(38)16-6-8-18-20(10-16)33(42)37(31(18)40)24-14-26(44-2)22(35)12-28(24)46-4/h5-14H,1-4H3

InChI Key

PUHXNRLSMDFLOZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6OC)Cl)OC)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6OC)Cl)OC)OC)Cl

Origin of Product

United States

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